molecular formula C15H22N4O2 B2567502 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 2034612-85-4

2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Cat. No.: B2567502
CAS No.: 2034612-85-4
M. Wt: 290.367
InChI Key: VZIRSIOYRMEGHM-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a complex organic compound that features a pyrrolo[3,4-d]pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine core, followed by functionalization to introduce the morpholino and dimethylpropanone groups. Key steps may involve:

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholino group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Biological Activity

2,2-Dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and research findings.

Chemical Structure

The compound can be represented structurally as follows:

C14H18N4O\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}

This structure features a pyrrolo-pyrimidine core which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have shown significant activity against various pathogens. For instance, derivatives of pyrrolo-pyrimidine compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation was also noted, with reductions in biofilm formation exceeding that of standard antibiotics like Ciprofloxacin.

Table 1: Antimicrobial Activity of Pyrrolo-Pyrimidine Derivatives

CompoundMIC (μg/mL)Target PathogenBiofilm Reduction (%)
7b0.22Staphylococcus aureusSignificant
5a0.25Staphylococcus epidermidisSignificant
Control2.0CiprofloxacinBaseline

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it acts as a potent inhibitor of specific cancer-related proteins, such as WDR5, which is implicated in various malignancies. The binding affinity of related compounds has been reported with KdK_d values below 100 nM, indicating strong interaction with target proteins .

Case Study: WDR5 Inhibition
In a structure-based design optimization campaign, derivatives similar to the compound were shown to significantly inhibit WDR5 with ligand efficiencies exceeding 0.31 . This suggests that modifications to the core structure could enhance anticancer efficacy.

The mechanism by which these compounds exert their biological effects often involves inhibition of critical enzymes or pathways in microbial and cancer cell metabolism. For instance, some derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival and cancer cell proliferation .

Toxicological Profile

Toxicity assessments reveal that these compounds exhibit low hemolytic activity and non-cytotoxicity at concentrations up to 60 μM, making them promising candidates for further development in therapeutic applications .

Table 2: Toxicological Assessment

ParameterValue
Hemolytic Activity (%)3.23 - 15.22
IC50 (Cytotoxicity) μM>60

Properties

IUPAC Name

2,2-dimethyl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-15(2,3)13(20)19-9-11-8-16-14(17-12(11)10-19)18-4-6-21-7-5-18/h8H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIRSIOYRMEGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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